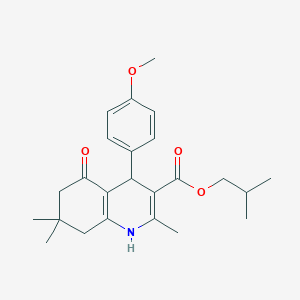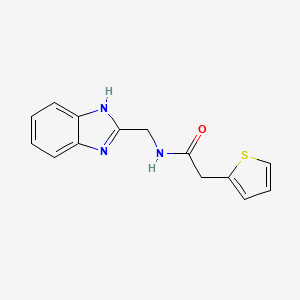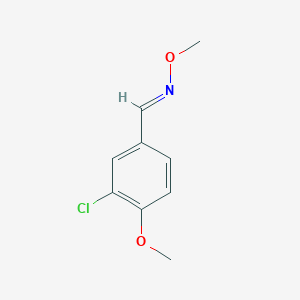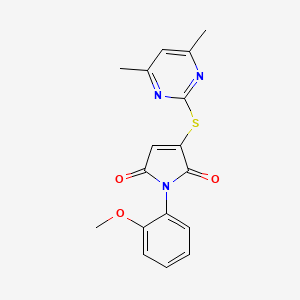![molecular formula C30H35N5O4 B11049505 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)
8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,4-diméthoxyphényl)-7-(4-heptylphényl)-1,3-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione est un composé organique complexe connu pour ses caractéristiques structurelles uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des imidazo[2,1-f]purines, qui sont connues pour leurs diverses activités biologiques et leurs utilisations thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8-(2,4-diméthoxyphényl)-7-(4-heptylphényl)-1,3-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione implique généralement des réactions organiques à plusieurs étapes.
Formation du noyau imidazo[2,1-f]purine : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Les réactifs courants comprennent les dérivés de la formamide et les aldéhydes.
Réactions de substitution : Les groupes 2,4-diméthoxyphényl et 4-heptylphényl sont introduits par des réactions de substitution, souvent en utilisant des précurseurs halogénés et des réactions de couplage catalysées par le palladium.
Modifications finales : Les dernières étapes peuvent impliquer une méthylation et d’autres modifications pour obtenir les groupes fonctionnels désirés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de quinones.
Réduction : Les réactions de réduction peuvent cibler le noyau imidazo[2,1-f]purine, modifiant potentiellement ses propriétés électroniques.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile et nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Hydrogène gazeux avec palladium sur carbone (Pd/C) ou hydrure de lithium aluminium (LiAlH4).
Substitution : Précurseurs halogénés avec des catalyseurs au palladium pour des réactions de couplage.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le 8-(2,4-diméthoxyphényl)-7-(4-heptylphényl)-1,3-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione est étudié pour son potentiel en tant que molécule biologiquement active. Il peut présenter des propriétés telles que l’inhibition enzymatique, la modulation des récepteurs ou l’activité antimicrobienne.
Médecine
Les applications thérapeutiques potentielles du composé présentent un intérêt considérable. Il peut servir de composé principal pour le développement de nouveaux médicaments ciblant des maladies spécifiques, telles que le cancer, les maladies infectieuses ou les troubles neurologiques.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du 8-(2,4-diméthoxyphényl)-7-(4-heptylphényl)-1,3-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione implique son interaction avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure des enzymes, des récepteurs ou des acides nucléiques. La structure du composé lui permet de s’insérer dans des sites actifs ou des poches de liaison, modulant l’activité de ces cibles et influençant diverses voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
8-(2,4-diméthoxyphényl)-1,3-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione : Manque le groupe 4-heptylphényl, ce qui peut modifier son activité biologique.
7-(4-heptylphényl)-1,3-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione : Manque le groupe 2,4-diméthoxyphényl, affectant sa réactivité chimique.
Unicité
La présence à la fois du groupe 2,4-diméthoxyphényl et du groupe 4-heptylphényl dans le 8-(2,4-diméthoxyphényl)-7-(4-heptylphényl)-1,3-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione offre une combinaison unique de propriétés électroniques et stériques. Cela le distingue des autres composés similaires et le rend potentiellement plus polyvalent dans ses applications.
Propriétés
Formule moléculaire |
C30H35N5O4 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
6-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C30H35N5O4/c1-6-7-8-9-10-11-20-12-14-21(15-13-20)24-19-34-26-27(32(2)30(37)33(3)28(26)36)31-29(34)35(24)23-17-16-22(38-4)18-25(23)39-5/h12-19H,6-11H2,1-5H3 |
Clé InChI |
QMIJAALMNVLTIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=C(C=C(C=C5)OC)OC)N(C(=O)N(C4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)

![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)
![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)
![Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11049446.png)

![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)

![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)

![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049490.png)
